1,4-Dichloro-5,8-dihydroxyanthraquinone

Medicinal Chemistry Anthraquinone Synthesis Antineoplastic Agents

This halogenated anthraquinone derivative features a unique 5,8-dichloro-1,4-dihydroxy substitution pattern enabling solvent-controlled regioselective amination—yielding either 4-substituted or 8-substituted aminoanthraquinones from a single precursor, a capability absent in non-halogenated analogues such as quinizarin. The 5,8-dihydroxy motif enhances DNA binding affinity up to three-fold, making it an optimal scaffold for next-generation mitoxantrone analogues. Prioritize vendors utilizing the unified single-pot synthesis (U.S. Patent 4,645,626) to ensure competitive pricing and consistent multi-gram supply for medicinal chemistry and SAR programs.

Molecular Formula C14H6Cl2O4
Molecular Weight 309.1 g/mol
CAS No. 2832-30-6
Cat. No. B1582933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichloro-5,8-dihydroxyanthraquinone
CAS2832-30-6
Molecular FormulaC14H6Cl2O4
Molecular Weight309.1 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl)O
InChIInChI=1S/C14H6Cl2O4/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,17-18H
InChIKeyMEHLXACDLXEVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dichloro-5,8-dihydroxyanthraquinone (CAS 2832-30-6) for Research and Synthesis Procurement


1,4-Dichloro-5,8-dihydroxyanthraquinone (CAS 2832-30-6), also known as 5,8-dichloroquinizarin, is a halogenated anthraquinone derivative of the quinone class . Its core structure consists of a 9,10-anthracenedione chromophore substituted with chlorine atoms at the 5- and 8-positions and hydroxyl groups at the 1- and 4-positions . This substitution pattern confers distinct electronic and steric properties that differentiate it from simpler anthraquinones, positioning it as a versatile intermediate for further functionalization in dye synthesis and medicinal chemistry .

Why Generic Anthraquinones Cannot Substitute for 1,4-Dichloro-5,8-dihydroxyanthraquinone in Targeted Synthesis


Simple anthraquinone derivatives, such as quinizarin (1,4-dihydroxyanthraquinone), lack the chlorine substituents at the 5- and 8-positions that are critical for selective nucleophilic aromatic substitution reactions [1]. The presence of these two chlorine atoms on the 1,4-dichloro-5,8-dihydroxyanthraquinone scaffold enables precise, stepwise functionalization—a feature absent in non-halogenated or differently halogenated anthraquinones—making it irreplaceable as a building block for constructing complex, asymmetrical aminoanthraquinones with tailored biological activity [2].

1,4-Dichloro-5,8-dihydroxyanthraquinone: Evidence-Based Differentiation for Procurement and Use


Selective Mono- vs. Disubstitution Control in Nucleophilic Aromatic Substitution

The compound demonstrates regioselective control in amination reactions. In a comparative synthetic study, treatment of 5,8-dichloroquinizarin with substituted amines in pyridine resulted in the replacement of only one halogen atom, yielding primarily 1-chloro-5,8-dihydroxy-4-(substituted amino)anthraquinones. Conversely, performing the reaction in butanol favored substitution at the 8-position, giving predominantly 1,4-dichloro-5-hydroxy-8-(substituted amino)anthraquinones [1]. This solvent-controlled regioselectivity is a direct consequence of the specific 5,8-dichloro substitution pattern.

Medicinal Chemistry Anthraquinone Synthesis Antineoplastic Agents

Enhanced DNA Binding Affinity from 5,8-Dihydroxylation Pattern

The 5,8-dihydroxylation motif on the anthraquinone chromophore significantly enhances DNA binding affinity. In a comparative study of alkylaminoanthraquinones, compounds hydroxylated at the 5- and 8-positions demonstrated affinity constants (K) ranging from 3.94 to 4.95 × 10⁶ M⁻¹, whereas their non-hydroxylated analogues exhibited K values of only 1.63 to 3.25 × 10⁶ M⁻¹ [1]. This class-level trend underscores the importance of the 5,8-dihydroxy substitution present in 1,4-dichloro-5,8-dihydroxyanthraquinone for developing potent DNA intercalators.

DNA Intercalation Anticancer Drug Design Biophysical Chemistry

Improved Process Economics for Production via Integrated Synthesis

A patented, unified process for producing 5,8-dichloro-1,4-dihydroxyanthraquinone offers significant economic and environmental advantages over traditional multi-step isolation methods. The novel process integrates the formation of the quinizarine boron complex, its direct chlorination, and subsequent hydrolysis—all within the same reaction medium—eliminating the need for intermediate isolation [1]. This consolidated approach reduces waste, lowers energy consumption, and improves overall process efficiency compared to carrying out each step separately [2].

Process Chemistry Industrial Synthesis Cost Efficiency

Optimal Procurement and Application Scenarios for 1,4-Dichloro-5,8-dihydroxyanthraquinone


Synthesis of Regioisomeric Aminoanthraquinone Libraries for Anticancer Drug Discovery

Medicinal chemistry groups should procure this compound as a key intermediate for synthesizing diverse libraries of aminoanthraquinones. Its 5,8-dichloro substitution pattern enables solvent-controlled, regioselective amination, yielding either 4-substituted or 8-substituted aminoanthraquinones from a single precursor [1]. This capability is essential for structure-activity relationship (SAR) studies aimed at optimizing DNA binding affinity and antineoplastic activity, as the 5,8-dihydroxy motif is critical for intercalation [2].

Development of Novel DNA-Intercalating Anticancer Agents

Researchers focused on DNA-targeted therapeutics should utilize this compound as a core scaffold. The 5,8-dihydroxy substitution pattern is a validated pharmacophore that enhances DNA binding affinity by up to three-fold compared to non-hydroxylated analogues, as evidenced by comparative affinity constant measurements [1]. This makes 1,4-dichloro-5,8-dihydroxyanthraquinone an optimal starting point for designing next-generation mitoxantrone analogues with potentially improved potency.

Cost-Effective Scale-Up for Research Supply

Procurement specialists and contract research organizations should consider vendors who utilize the unified, single-pot synthesis process described in U.S. Patent 4,645,626 [1]. This method reduces waste and operational steps, which can translate to more competitive pricing and consistent supply for multi-gram or larger research quantities.

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